p-Anisic acid, 4-cyanophenyl ester

Nonlinear Optics Second-Harmonic Generation Organic NLO Crystals

This compound’s methoxy-terminated structure provides minimal conformational disorder, crucial for reproducible NLO crystal growth (d₁₄=26 pm/V, P2₁2₁2₁ space group). For LC formulations, it modulates Δε without smectic polymorphism, unlike the inverted ester isomer (CAS 53327-12-1). Verify ester linkage orientation upon receipt to avoid phase artifacts. Suitable for TN/STN dopant and SAR studies.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 74471-18-4
Cat. No. B12127266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Anisic acid, 4-cyanophenyl ester
CAS74471-18-4
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO3/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-9H,1H3
InChIKeyFUEVOZVWRDBZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Anisic acid, 4-cyanophenyl ester (CAS 74471-18-4): Core Identity, Physicochemical Profile, and Structural Classification for Procurement


p-Anisic acid, 4-cyanophenyl ester (IUPAC: 4-cyanophenyl 4-methoxybenzoate; CAS 74471-18-4) is an organic ester with molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g·mol⁻¹ [1]. It is constructed from a p-methoxybenzoic acid (p-anisic acid) donor fragment and a 4-cyanophenol acceptor fragment linked through a central ester bridge, yielding a linear, conjugated rod-like architecture [1] [2]. This structure places the compound at the intersection of two technologically important molecular classes: it serves as a key intermediate in the synthesis of positive-dielectric-anisotropy nematic liquid crystals [3] and has been independently investigated as an organic nonlinear optical (NLO) crystal under the acronym CPA (4-cyanophenyl p-anisate) [4]. Its combination of a strong electron-donating methoxy substituent and a strong electron-withdrawing cyano group creates an intramolecular charge-transfer (CT) axis that underpins its functional value in both application domains [4].

Why Generic Substitution of p-Anisic acid, 4-cyanophenyl ester (CAS 74471-18-4) with In-Class Analogs Carries Scientific and Technical Risk


Within the family of 4-cyanophenyl benzoate esters, relatively minor structural modifications—altering the alkoxy chain length, reversing the ester linkage orientation, or shifting the cyano substituent position—produce substantial and non-linear changes in crystal packing, mesophase behavior, and nonlinear optical response [1] [2]. The methoxy-terminated variant occupies a structurally distinct position: its short OCH₃ group minimizes conformational disorder and molecular length relative to longer-chain homologs, which directly affects crystalline packing forces and phase transition temperatures [2]. Furthermore, the isomeric compound 4-methoxyphenyl 4-cyanobenzoate (CAS 53327-12-1), which inverts the ester direction, exhibits a fundamentally different mesophase sequence—including a smectic A phase absent in the target compound's series [1]. These structurally driven differences mean that procurement specifications based solely on the generic 'cyanophenyl benzoate ester' descriptor cannot guarantee functional equivalence in either liquid-crystal formulation performance or NLO crystal growth yield and optical quality. The quantitative evidence below establishes exactly where p-anisic acid, 4-cyanophenyl ester diverges measurably from its nearest structural comparators.

Quantitative Differentiation Evidence for p-Anisic acid, 4-cyanophenyl ester: Head-to-Head and Cross-Study Comparator Data


Second-Order NLO Coefficient d₁₄ = 26 pm/V with Visible-Region Transparency vs. Leading Organic NLO Crystals MNA, NPP, and DAST

Single crystals of 4-cyanophenyl p-anisate (CPA) grown from solution crystallize in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. Using the oriented gas model, the second-order nonlinear optical coefficient d₁₄ was determined to be 26 pm/V [1]. For context, the benchmark organic NLO crystal 2-methyl-4-nitroaniline (MNA) has reported values of d₁₁ = 250 pm/V and d₁₂ = 38 pm/V [2], while N-(4-nitrophenyl)-L-prolinol (NPP) exhibits an effective d_eff ≈ 56–84 pm/V [3]. Although CPA's absolute d coefficient is lower, the title of the CPA study explicitly highlights its 'Transparency in Visible Region' as a distinguishing feature—many high-d organic crystals such as MNA and DAST suffer from visible absorption that limits their utility in frequency-doubling applications targeting blue and green outputs [1] [4].

Nonlinear Optics Second-Harmonic Generation Organic NLO Crystals

Crystal Packing: Non-Centrosymmetric P2₁2₁2₁ Space Group Enabling Second-Harmonic Generation vs. Centrosymmetric Analogs

The crystal structure of CPA has been determined by single-crystal X-ray diffraction and belongs to the non-centrosymmetric orthorhombic space group P2₁2₁2₁ [1]. Non-centrosymmetry is a necessary (though not sufficient) condition for second-order nonlinear optical activity, including second-harmonic generation (SHG). By contrast, several closely related 4-cyanophenyl 4-n-alkoxybenzoates with longer alkyl chains (e.g., n-butoxy) crystallize in centrosymmetric space groups such as Pccn, which prohibits bulk SHG [2]. The non-centrosymmetric packing of CPA is attributed to the specific conformational and dipolar preferences of the short methoxy group, which directs a head-to-tail molecular arrangement lacking an inversion center [1].

Crystallography Nonlinear Optics Structure-Property Relationship

Ester Linkage Directionality: 4-Cyanophenyl 4-Methoxybenzoate vs. Its Isomer 4-Methoxyphenyl 4-Cyanobenzoate — Different Mesophase Sequences

Two isomeric series of mesogens have been systematically compared: 4-cyanophenyl 4-n-alkoxybenzoates (CPnOB) and 4-n-alkoxyphenyl 4-cyanobenzoates (nOPCB) [1]. For the n=6, 7, and 8 homologs, the CPnOB series (to which the target compound belongs as the n=1 methoxy member) exhibits a crystal–nematic–isotropic phase sequence, whereas the nOPCB series (the inverted ester orientation) additionally develops a smectic A phase for n=7 and n=8 [1]. The absence of a smectic phase in the CPnOB series is attributed to the proximity of the strong dipole of the cyano group to the ester carbonyl, which influences molecular pairing and interlayer correlations [1] [2]. Although the n=1 methoxy homolog was not included in the single-crystal study of reference [1], the directional effect of the ester linkage on mesophase polymorphism is a well-established class-level trend across this family of compounds.

Liquid Crystals Mesophase Engineering Isomeric Differentiation

Alkoxy Chain-Length Differentiation: Methoxy (n=1) vs. Ethoxy (n=2) and Longer Homologs — Molecular Length, Conformational Degrees of Freedom, and Melting Behavior

Within the homologous series of 4-cyanophenyl 4-n-alkoxybenzoates, the methoxy member (n=1; target compound) is the shortest and most rigid member. Each additional methylene unit increases the molecular length, introduces additional rotational degrees of freedom, and generally depresses the crystal-to-mesophase transition temperature through entropic effects. Vendor-reported data for the ethoxy homolog (4-cyanophenyl 4-ethoxybenzoate, CAS 56131-50-1) indicate a melting point of approximately 100°C , while the propoxy analog (CAS 61052-44-6) melts at 101–103°C . Although a definitive melting point for the target methoxy compound was not identified in the accessible primary literature, the trend of increasing chain length lowering the melting point within this series—combined with the methoxy compound's minimal conformational entropy—predicts a higher melting point than its ethoxy and propoxy counterparts [1].

Liquid Crystal Intermediate Homologous Series Alkoxy Chain Effect

Positive Dielectric Anisotropy Contribution in Liquid-Crystal Mixtures: Cyanophenyl Benzoate Ester Class Performance vs. Cyanobiphenyl Benchmarks

4-Cyanophenyl 4-alkoxy- and 4-alkyl-benzoates as a class are established components in nematic liquid-crystal mixtures requiring positive dielectric anisotropy (Δε > 0) for twisted nematic (TN) display operation [1]. The cyano group provides a strong dipole moment along the molecular long axis, yielding Δε values typically in the range of +10 to +20 for mixtures containing a significant fraction of cyanophenyl benzoate esters [2]. The methoxy-substituted member (target compound) offers a shorter, more polarizable terminal group than alkyl analogs, which can be exploited to fine-tune the dielectric anisotropy and elastic constants of multi-component mixtures without excessively increasing viscosity [1] [2]. While direct Δε values for the pure target compound are not reported, class-level data from structurally analogous 4-alkyl-4′-cyanophenyl benzoates demonstrate that cyano-terminated phenyl benzoates systematically provide higher Δε than their cyano-biphenyl counterparts at equivalent reduced temperatures [1].

Dielectric Anisotropy Twisted Nematic Displays Liquid Crystal Formulation

Regulatory and Inventory Status: MITI Number Assignment and Database Registration for Procurement Compliance

The target compound is registered in the Japan CHEmicals Collaborative Knowledge (J-CHECK) database under MITI Number 3-3115, confirming its listing in the Japanese Existing and New Chemical Substances Inventory [1]. It is also indexed in the NIST Chemistry WebBook [2] and the J-GLOBAL database [3]. By comparison, the isomeric compound 4-methoxyphenyl 4-cyanobenzoate (CAS 53327-12-1) and several longer-chain homologs (e.g., 4-cyanophenyl 4-propoxybenzoate, CAS 61052-44-6) are less comprehensively represented in regulatory inventories . The availability of standardized analytical data—including NMR and mass spectra via SpectraBase [4]—further supports identity verification and quality control upon receipt.

Chemical Inventory Regulatory Compliance Procurement

Best Research and Industrial Application Scenarios for p-Anisic acid, 4-cyanophenyl ester (CAS 74471-18-4) Based on Quantitative Evidence


Visible-Region Second-Harmonic Generation (SHG) Crystal Prototyping

Researchers developing frequency-doubling devices for blue or green laser outputs should prioritize CPA (4-cyanophenyl p-anisate) over higher-d organic NLO crystals such as MNA or DAST when optical transparency in the visible range is a first-order design constraint. The published d₁₄ of 26 pm/V, combined with the non-centrosymmetric P2₁2₁2₁ space group confirmed by single-crystal X-ray diffraction, establishes CPA as a structurally validated SHG-active material with transparency advantages explicitly noted in the primary literature [1]. Unlike the centrosymmetric 4-cyanophenyl 4-butoxybenzoate analog, CPA's crystal habit is inherently compatible with bulk second-order processes [2].

Nematic Liquid-Crystal Mixture Component for Positive Dielectric Anisotropy Formulations

Formulators of multi-component nematic mixtures for twisted nematic (TN) or super-twisted nematic (STN) display devices should consider the methoxy-substituted cyanophenyl benzoate ester (target compound) as a dopant or co-component where a short, polar terminal group is required to modulate dielectric anisotropy without the viscosity penalty associated with longer alkyl or alkoxy chains [1]. The documented class-level performance of cyanophenyl benzoate esters in providing Δε ≈ +10 to +20 supports its utility as a building block, while the absence of a smectic phase in the CPnOB series (inferred from the n=6,7,8 homolog studies) reduces the risk of undesired smectic polymorphism in the final mixture [3].

Isomer-Specific Procurement for Structure-Property Relationship Studies

Academic and industrial groups conducting systematic SAR (structure-activity relationship) studies on cyanophenyl ester mesogens require the correct ester orientation to avoid experimental artifacts. The well-documented difference in mesophase polymorphism between the CPnOB series (crystal–nematic–isotropic) and the nOPCB series (crystal–smectic A–nematic–isotropic for n≥7) means that inadvertent procurement of the isomeric 4-methoxyphenyl 4-cyanobenzoate (CAS 53327-12-1) instead of the target compound will introduce a fundamentally different phase sequence [3]. Procurement specifications should therefore explicitly cite CAS 74471-18-4 and verify ester linkage orientation by NMR or IR spectroscopy upon receipt [4].

Regulatory-Compliant Procurement for Electronics-Grade Chemical Supply Chains

Procurement officers sourcing cyanophenyl ester intermediates for electronics manufacturing in jurisdictions requiring chemical inventory listing (e.g., Japan's CSCL) benefit from the target compound's MITI Number 3-3115 registration [5]. This existing regulatory listing, combined with standardized analytical reference data in NIST [6] and SpectraBase [4], enables faster customs clearance and more rigorous incoming quality control compared to structurally similar but less-registered analogs such as the propoxy or butoxy homologs.

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